molecular formula C10H13NO2 B14009909 Methyl(2,3-dimethylphenyl)carbamate CAS No. 20642-94-8

Methyl(2,3-dimethylphenyl)carbamate

Cat. No.: B14009909
CAS No.: 20642-94-8
M. Wt: 179.22 g/mol
InChI Key: BZYNNUKPJKITSL-UHFFFAOYSA-N
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Description

Methyl(2,3-dimethylphenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various applications, including as pesticides, pharmaceuticals, and chemical intermediates. This compound is characterized by its unique structure, which includes a methyl group attached to the nitrogen atom and a 2,3-dimethylphenyl group attached to the carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl(2,3-dimethylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethylaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of catalysts to enhance the reaction rate and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl(2,3-dimethylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl(2,3-dimethylphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl(2,3-dimethylphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways and lead to physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl(3,5-dimethylphenyl)carbamate
  • Methyl(2,4-dimethylphenyl)carbamate
  • Methyl(2,6-dimethylphenyl)carbamate

Uniqueness

Methyl(2,3-dimethylphenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This distinct structure can result in different chemical and biological properties compared to other similar compounds .

Properties

CAS No.

20642-94-8

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl N-(2,3-dimethylphenyl)carbamate

InChI

InChI=1S/C10H13NO2/c1-7-5-4-6-9(8(7)2)11-10(12)13-3/h4-6H,1-3H3,(H,11,12)

InChI Key

BZYNNUKPJKITSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)OC)C

Origin of Product

United States

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